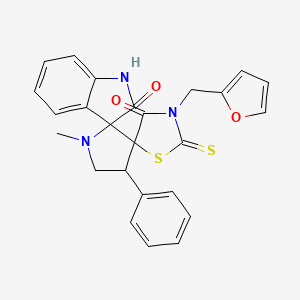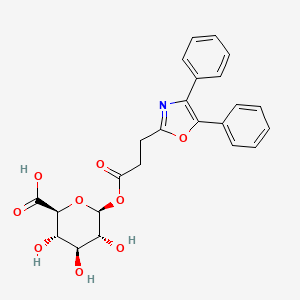
Oxaprozin glucurónido
Descripción general
Descripción
Synthesis Analysis
Oxaprozin glucuronide synthesis involves metabolic processes where Oxaprozin undergoes glucuronidation. The synthesis of Oxaprozin itself is achieved by reacting benzoin with succinic anhydride in the presence of pyridine to obtain 4-oxo-4-(2-oxo-1, 2-diphenylethox)butanoic acid, which further reacts with ammonium acetate in acetic acid to yield Oxaprozin (Li Gong-chu, 2015).
Molecular Structure Analysis
The molecular structure of Oxaprozin has been studied using Hartree-Fock (HF) and density functional theory (DFT) calculations. These studies provide insights into its linear and nonlinear optical properties, electronic properties, and the structural impact of oxaprozin dimerization. Vibrational studies, including FT-IR and FT-Raman spectroscopy, have also been conducted to compare theoretical frequencies with experimental data, offering a comprehensive understanding of Oxaprozin's molecular structure (S. Sagdinc & A. Eşme, 2010).
Chemical Reactions and Properties
Oxaprozin glucuronide interacts significantly with human serum albumin (HSA), leading to reactions such as acyl migration, hydrolysis of the glycosidic bond, and covalent binding to HSA. These interactions are inhibited by compounds binding at the benzodiazepine site of HSA, indicating the involvement of specific albumin sites in these reactions. The reversible complex formation with HSA suggests a detailed mechanism of action at the molecular level, emphasizing the significance of protein binding in the metabolism and function of Oxaprozin glucuronide (D. Wells, F. Janssen, & H. W. Ruelius, 1987).
Physical Properties Analysis
The pharmacokinetic properties of Oxaprozin, including its absorption, biotransformation, excretion, and kinetics, provide insight into its physical properties. After oral administration, Oxaprozin is rapidly absorbed, with glucuronidation being a major biotransformation route. These properties highlight the extensive metabolism Oxaprozin undergoes, leading to the formation of Oxaprozin glucuronide as a significant metabolite (F. Janssen et al., 1980).
Chemical Properties Analysis
Oxaprozin and its metabolites, including Oxaprozin glucuronide, exhibit a range of chemical properties that contribute to their pharmacological profile. The extensive binding to plasma proteins, particularly albumin, and the interactions that lead to various metabolic products, underline the chemical complexity and therapeutic potential of Oxaprozin glucuronide. The reactions involving human plasma and albumin, such as hydrolysis, rearrangement, and covalent binding, underscore the dynamic nature of these substances in biological systems (H. W. Ruelius et al., 1986).
Aplicaciones Científicas De Investigación
Farmacodinamia y farmacocinética
Oxaprozin ha demostrado ser un tratamiento seguro y eficaz para las afecciones artríticas debido a su baja incidencia de efectos secundarios gastrointestinales . Es un inhibidor no selectivo de COX-1 y COX-2, que puede proporcionar un alivio del dolor más efectivo relacionado con los efectos tanto de COX-1 como de COX-2 .
Componentes bioquímicos de la destrucción articular
La farmacología de oxaprozin se ha investigado en los componentes bioquímicos de la destrucción articular in vitro . Oxaprozin inhibe la producción de interleucina-1β (IL-1β) de los tejidos sinoviales de cerdo en cultivo de órganos e IL-1β, IL-6 e IL-8, así como el factor de necrosis tumoral-α (TNFα) de las células mononucleares THP-1 .
Interacciones farmacocinéticas
Las interacciones farmacocinéticas de oxaprozin con la albúmina se han estudiado in vitro . Estos estudios modelan las interacciones farmacológicas mediante la unión competitiva del fármaco con ligandos endógenos o fármacos que se prescriben comúnmente con AINE .
Efectos protectores del cartílago
Oxaprozin no exacerba la destrucción de proteoglicanos inducida por IL-1β y/o TNFα en cartílago de cerdo o bovino en cultivo de órganos . Oxaprozin radiactivo se acumula en el cartílago en una medida mucho mayor que la observada con otros AINE . Esto puede ser una ventaja particular para permitir la expresión de los efectos protectores del cartílago del fármaco .
Unión a la albúmina
La unión a la albúmina de oxaprozin in vitro no se ve afectada por otros AINE (por ejemplo, aspirina, diclofenaco, ibuprofeno, paracetamol, salicilato), una gama de fármacos comúnmente coadministrados (por ejemplo, atenolol, clonidina, cromoglicato, difenhidramina, furosemida, ketotifeno, salbutamol, prednisolona, teofilina), esteroides endógenos (por ejemplo, estradiol, progesterona) u otros agentes (por ejemplo, cafeína) a concentraciones de 40 μM .
Metabolitos de ácidos carboxílicos
Los glucurónidos de acilo, como el oxaprozin glucurónido, son metabolitos principales de muchos ácidos carboxílicos, incluidos los fármacos, diversas sustancias químicas, así como compuestos formados endógenamente como la bilirrubina y el ácido benzoico . Debido a su susceptibilidad al ataque nucleofílico, los glucurónidos de acilo son generalmente menos estables que otros glucurónidos .
Mecanismo De Acción
Target of Action
Oxaprozin glucuronide, a metabolite of Oxaprozin, primarily targets cyclooxygenase-1 and 2 (COX-1 and COX-2) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever .
Mode of Action
Oxaprozin glucuronide acts by reversibly inhibiting the COX-1 and COX-2 enzymes . This inhibition leads to a decrease in the formation of prostaglandin precursors , thereby reducing the symptoms of inflammation, pain, and fever .
Biochemical Pathways
The primary biochemical pathway affected by Oxaprozin glucuronide is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, Oxaprozin glucuronide blocks the conversion of arachidonic acid to prostaglandin H2, the first step in prostaglandin synthesis . This results in a decrease in the levels of prostaglandins, which are involved in mediating inflammation, pain, and fever .
Pharmacokinetics
Oxaprozin is well absorbed orally, with approximately 95% bioavailability . It undergoes hepatic metabolism, with about 65% metabolized by microsomal oxidation and 35% conjugated with glucuronic acid to form Oxaprozin glucuronide . The drug is excreted in the urine (5% unchanged, 65% as metabolites) and feces (35% as metabolites) . The elimination half-life of Oxaprozin is between 41 to 55 hours , indicating its potential for once-daily dosing .
Result of Action
The inhibition of prostaglandin synthesis by Oxaprozin glucuronide leads to a reduction in the signs and symptoms of conditions like osteoarthritis and rheumatoid arthritis , including inflammation, swelling, stiffness, and joint pain . It also has analgesic and antipyretic properties, helping to alleviate moderate pain and reduce fever .
Action Environment
The action of Oxaprozin glucuronide can be influenced by various environmental factors. For instance, the presence of other drugs can affect its binding to albumin, potentially altering its free concentrations in the plasma . Additionally, increased levels of certain metal ions (such as zinc and copper), which are often seen in rheumatic conditions, can slightly increase the free concentrations of Oxaprozin .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO9/c26-16(33-24-20(29)18(27)19(28)22(34-24)23(30)31)12-11-15-25-17(13-7-3-1-4-8-13)21(32-15)14-9-5-2-6-10-14/h1-10,18-20,22,24,27-29H,11-12H2,(H,30,31)/t18-,19-,20+,22-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONKPOICDFFRNF-MJRVOHGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238081 | |
| Record name | Oxaprozin-1-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90283-09-3 | |
| Record name | Oxaprozin-1-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090283093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxaprozin-1-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXAPROZIN GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8OZY73W80 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Oxaprozin Glucuronide interact with Human Serum Albumin (HSA)?
A1: The interaction begins with the formation of a reversible complex between Oxaprozin Glucuronide and HSA. [] This initial step then triggers several subsequent reactions:
- Acyl Migration: The Oxaprozin aglycone migrates from its initial position on the glucuronic acid moiety (position 1) to other positions (2, 3, and 4). []
- Hydrolysis: The glycosidic bond of Oxaprozin Glucuronide undergoes hydrolysis. []
- Covalent Binding: Oxaprozin forms a covalent bond with the HSA molecule. []
Q2: Which site on HSA is crucial for these interactions with Oxaprozin Glucuronide?
A2: Research suggests that the benzodiazepine binding site on HSA, also known as Site II, plays a critical role. [] Ligands known to bind to this site, like Oxaprozin itself, effectively inhibit the reactions of Oxaprozin Glucuronide with HSA. [] Conversely, ligands that bind to other sites on HSA don't exhibit this inhibitory effect. []
Q3: What are the major metabolites of Oxaprozin identified in animal studies?
A3: Analysis of bile and urine from both dogs and monkeys revealed a similar metabolite profile. [] The majority of the drug-related material (approximately 90%) was identified in three forms: free, ester conjugates, and ether conjugates. [] Quantitatively, ester conjugates, primarily Oxaprozin Glucuronide, were the most abundant in both fluids. [] Furthermore, two phenolic metabolites were also characterized, existing in both free and conjugated forms (ester and ether glucuronides). []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7'-hydroxy-4'-(4-methoxyphenyl)-4,4,5'-trimethyl-2-spiro[1,3-diazinane-6,2'-3,4-dihydro-2H-1-benzopyran]thione](/img/structure/B1231979.png)
![2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol](/img/structure/B1231981.png)
![4-[[3-Cyano-4-methyl-6-(3-pyridinyl)-2-pyridinyl]thio]-3-oxobutanoic acid ethyl ester](/img/structure/B1231982.png)
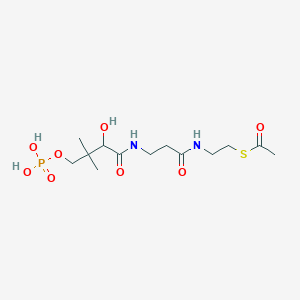
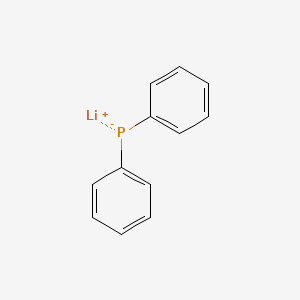
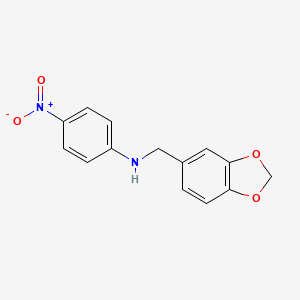

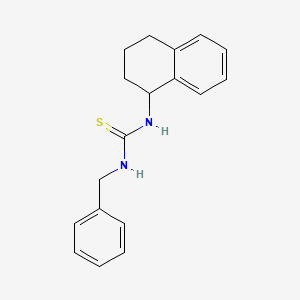
![6-Thiophen-2-yl-6,12-dihydrobenzimidazolo[1,2-c]quinazoline](/img/structure/B1231992.png)
![2-(1-Benzimidazolyl)acetic acid [2-[(9,10-dioxo-1-anthracenyl)amino]-2-oxoethyl] ester](/img/structure/B1231993.png)


![12-phenyl-12H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-amine](/img/structure/B1231999.png)
